

# Application Note: UPLC-PDA for Fluacrypyrim Residue Analysis

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## Compound Focus: Fluacrypyrim

CAS No.: 229977-93-9

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This document provides a detailed procedure for determining **Fluacrypyrim** residues in fruits and beverages using Ultra Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA). The method has been validated for high sensitivity and efficiency [1].

## Introduction

**1.1 Objective** To establish and validate a rapid, sensitive, and reliable UPLC-PDA method for the quantification of **Fluacrypyrim** residues in various fruit and beverage matrices.

**1.2 Background** Monitoring pesticide residues like **Fluacrypyrim** in food products is crucial for ensuring consumer safety. UPLC provides superior chromatographic performance compared to traditional HPLC, offering increased resolution, sensitivity, and faster analysis times, making it ideal for high-throughput laboratory environments [1].

## Experimental Protocol

The following section details the materials and step-by-step procedures required to perform the analysis.

### 2.1 Materials and Reagents

- **Analytical Standards: Fluacrypyrim** (purity  $\geq 95\%$  recommended for calibration).
- **Solvents:** Acetonitrile, Methanol, Ethyl Acetate, all of HPLC grade.
- **Water:** Deionized water, HPLC grade.
- **Other Chemicals:** Cyclohexane (HPLC grade), reagents for potential pH adjustment.
- **Supplies:** Syringe filters (0.22  $\mu\text{m}$ , nylon or PTFE), autosampler vials, micropipettes.

## 2.2 Equipment

- **UPLC System:** Configured with a binary or quaternary solvent manager, autosampler, and column oven.
- **Detector:** Photo-Diode Array (PDA) Detector.
- **Data Station:** Chromatographic software for data acquisition and processing (e.g., Empower, MassLynx, or equivalent).
- **Analytical Column:** ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7  $\mu\text{m}$ ) or equivalent [1].
- **Sample Preparation Apparatus:** Ultrasonic bath, vortex mixer, analytical balance, gel permeation chromatography (GPC) system for clean-up.

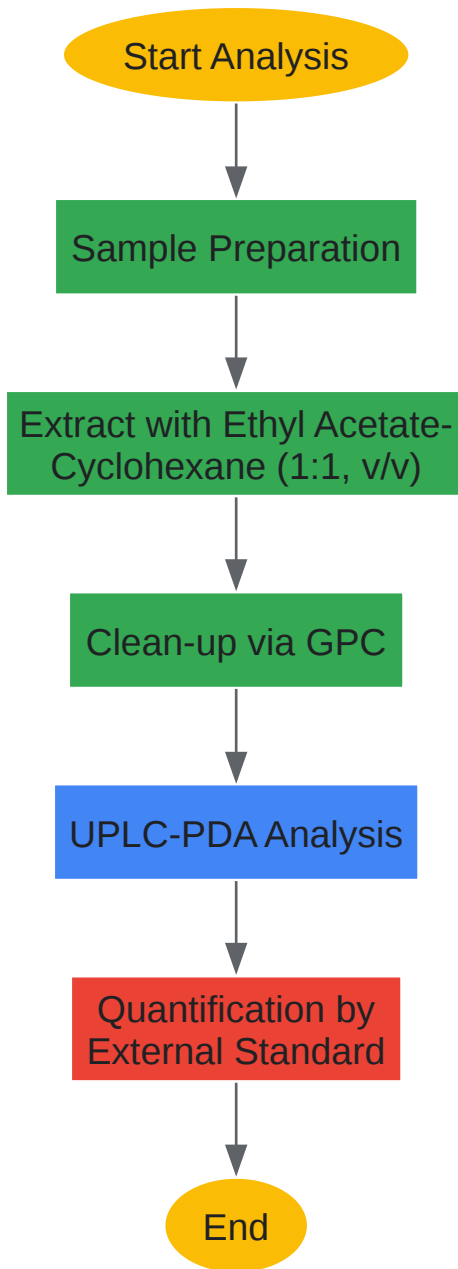
## 2.3 Sample Preparation Procedure

- **Extraction:** Precisely weigh a homogenized sample (e.g., 5.0 g of fruit or 10 mL of beverage). Add an appropriate volume of extraction solvent, **ethyl acetate-cyclohexane (1:1, v/v)**, and mix thoroughly [1].
- **Ultrasonic Extraction:** Subject the mixture to **ultrasonic extraction** for a specified time to ensure complete analyte transfer [1].
- **Clean-up:** Purify the extracted solution using **Gel Permeation Chromatography (GPC)** to remove co-extracted lipids, pigments, and other macromolecular interferents [1].
- **Concentration (if needed):** Gently evaporate an aliquot of the cleaned-up extract to dryness under a stream of nitrogen and reconstitute it in the initial mobile phase to ensure compatibility with the UPLC system.

## 2.4 UPLC-PDA Analytical Procedure

- **Column Temperature:** 40  $^{\circ}\text{C}$  [1]
- **Injection Volume:** 1-2  $\mu\text{L}$  [1]
- **Flow Rate:** 0.3 mL/min [1]
- **Mobile Phase: Water-Acetonitrile (30:70, v/v).** Isocratic elution simplifies the method and reduces run time [1].
- **Detection Wavelength:** 251 nm [1]
- **Run Time:** Approximately 3-5 minutes (to be confirmed based on the elution time of the analyte).

The workflow for the entire procedure is summarized in the following diagram:



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## Method Validation and Results

The developed method was validated according to standard bioanalytical guidelines. The key validation parameters are summarized below.

**Table 1: Method Validation Data for Fluacrypyrim [1]**

Validation Parameter	Result / Value
Linear Range	0.05 - 2.0 mg/L
Correlation Coefficient (r)	> 0.999
Limit of Detection (LOD)	≤ 6 µg/kg
Limit of Quantification (LOQ)	≤ 20 µg/kg
Recovery (at 0.01, 0.05, 0.1 mg/kg)	82.60% - 101.11%
Precision (Relative Standard Deviation)	5.4% - 15.3%

## Discussion

**4.1 Method Performance** The validation data confirms that the method is **highly sensitive**, with LOD and LOQ values in the low µg/kg range, making it suitable for monitoring compliance with strict Maximum Residue Limits (MRLs). The excellent linearity and acceptable recovery and precision across multiple matrices (fruits and beverages) demonstrate the method's **robustness and reliability** [1].

**4.2 Advantages of UPLC-PDA** This UPLC method offers a significant improvement over traditional HPLC. The use of a sub-2µm particle column provides higher efficiency, leading to sharper peaks, better resolution, and a **shorter analysis time**. The isocratic elution mode further simplifies operation and increases instrumental stability [1].

## Conclusion

The UPLC-PDA method detailed herein is fit-for-purpose for the routine determination and quantification of **Fluacrypyrim** residues in fruits and beverages. It meets standard validation criteria for sensitivity, accuracy, and precision, offering a fast and reliable solution for food safety laboratories.

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## References

1. [Determination of fluoxastrobin and fluacrypyrim residues ... [pubmed.ncbi.nlm.nih.gov]

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